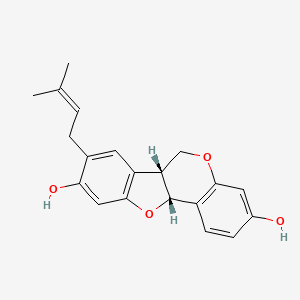

Homoedudiol

Description

Contextualization of Homoedudiol as a Natural Product

This compound is a secondary metabolite produced by plants, primarily from the legume family (Fabaceae). Its chemical structure and classification are rooted in the broader family of isoflavonoids, from which it is biosynthetically derived.

Pterocarpans are a major class of isoflavonoids, which are themselves a type of flavonoid secondary metabolite. researchgate.netyoutube.com Specifically, pterocarpans are classified as dihydroisoflavonoids, indicating they contain a reduced isoflavone (B191592) backbone. researchgate.net Their defining structural feature is a tetracyclic ring system described as a 6a,11a-dihydro-6H- researchgate.netbenzofuro[3,2-c]chromene skeleton. mdpi.comdntb.gov.ua This core structure possesses two chiral centers at positions 6a and 11a, which determine the stereochemistry of the molecule. researchgate.netkfnl.gov.sa

Pterocarpans are often produced by plants in response to infection by pathogens such as fungi or bacteria and are therefore frequently categorized as phytoalexins—antimicrobial compounds that play a crucial role in plant defense mechanisms. researchgate.netresearchgate.netkfnl.gov.sa

Table 1: Chemical Classification of Pterocarpans

| Category | Description |

|---|---|

| Kingdom | Organic compounds |

| Superclass | Phenylpropanoids and polyketides |

| Class | Flavonoids |

| Subclass | Isoflavonoids researchgate.net |

| Family | Dihydroisoflavonoids researchgate.net |

| Group | Pterocarpans mdpi.com |

A significant subset of pterocarpans is characterized by the presence of one or more prenyl groups—five-carbon isoprenoid units—attached to the core tetracyclic structure. kfnl.gov.sa This process, known as prenylation, is a common modification in flavonoid biosynthesis and often results in compounds with distinct chemical properties. Prenylated pterocarpans are found in various genera within the Leguminosae family, including Glycine, Erythrina, and Pachyrrhizus. kfnl.gov.saresearchgate.net

This compound is a known example of a prenylated pterocarpan (B192222). researchgate.netresearchgate.net It has been isolated from the stem bark of Erythrina melanacantha alongside other prenylated pterocarpans such as phaseollin, isoneorautenol, erybraedin A, and phaseollidin. researchgate.net The addition of prenyl groups can significantly influence the molecule's interaction with biological targets, making this subclass a particular focus in phytochemical research. unam.mx For instance, studies on various prenylated pterocarpans have revealed their potential as potent inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B). unam.mx

Significance of this compound in Academic Chemical Research

The study of this compound illustrates the process of natural product discovery, from initial detection to structural confirmation and its role in stimulating further research into related compounds.

The scientific investigation of this compound began with its discovery as a plant defense compound. Its journey from a tentatively identified substance to a confirmed natural product highlights the progression of phytochemical analysis over several decades.

The first report of this compound appeared in 1979, when it was provisionally identified by the phytoalexin researcher J.L. Ingham. researchgate.netunam.mxcatie.ac.cr In this seminal study, this compound was isolated in small amounts from the stems of the yam bean (Pachyrrhizus erosus) that had been inoculated with the fungus Helminthosporium carbonum. catie.ac.cr It was found alongside the major phytoalexin, neodunol, and another isoflavonoid (B1168493), demethylmedicarpin. researchgate.netresearchgate.net

Following its initial discovery, this compound was subsequently reported from other plant sources. Research in 1985 identified it in Colopogonium mucunoides, and a 1994 study noted its presence in the genus Erythrina. researchgate.net More recently, its status as a known compound was solidified through its isolation from the stem bark of Erythrina melanacantha, where modern spectroscopic methods were used to elucidate the structure of a new derivative, 2',3'-epoxy-homoedudiol, confirming the structural identity of the parent this compound molecule. researchgate.net

Table 2: Timeline of this compound Discovery and Isolation

| Year | Source Organism | Key Finding | Reference |

|---|---|---|---|

| 1979 | Pachyrrhizus erosus (Yam Bean) | Provisionally identified as a phytoalexin. | researchgate.netresearchgate.netcatie.ac.cr |

| 1985 | Colopogonium mucunoides | Isolated from a new plant source. | researchgate.net |

| 1994 | Erythrina sp. | Reported from the Erythrina genus. | researchgate.net |

| 2011 | Erythrina melanacantha | Isolated as a known compound; a new derivative was characterized. | researchgate.net |

The study of this compound is relevant to advanced natural product chemistry for several reasons. Firstly, its journey from a "provisionally identified" substance to a fully characterized molecule exemplifies the core process of natural product research: isolation, structure elucidation, and confirmation. researchgate.nethyphadiscovery.com

Secondly, as a prenylated pterocarpan, this compound is part of a chemical class known for interesting biological activities. unam.mx The discovery of novel, structurally related compounds, such as 2',3'-epoxy-homoedudiol, demonstrates that known natural products can serve as lead structures for identifying new chemical entities with potentially unique properties. researchgate.net This continuous discovery of new derivatives from natural sources underscores the vast, unexplored chemical diversity within the plant kingdom and the importance of ongoing phytochemical investigation. The complex, chiral structure of pterocarpans also makes them interesting targets for total synthesis, a key discipline in organic chemistry that pushes the boundaries of chemical methodology.

Structure

2D Structure

3D Structure

Properties

CAS No. |

77369-92-7 |

|---|---|

Molecular Formula |

C20H20O4 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(6aR,11aR)-8-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |

InChI |

InChI=1S/C20H20O4/c1-11(2)3-4-12-7-15-16-10-23-18-8-13(21)5-6-14(18)20(16)24-19(15)9-17(12)22/h3,5-9,16,20-22H,4,10H2,1-2H3/t16-,20-/m0/s1 |

InChI Key |

AZLNYSCXKUKIRV-JXFKEZNVSA-N |

Isomeric SMILES |

CC(=CCC1=CC2=C(C=C1O)O[C@@H]3[C@H]2COC4=C3C=CC(=C4)O)C |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1O)OC3C2COC4=C3C=CC(=C4)O)C |

Origin of Product |

United States |

Origin, Isolation, and Structural Elucidation of Homoedudiol

Natural Sources and Distribution

Homoedudiol has been isolated and identified from several plant genera, primarily within the Fabaceae (legume) family. Its presence has been confirmed in some species and is considered putative in others based on the phytochemical profiles of the respective genera.

Identification in Neorautanenia edulis (Root Bark)

Isolation from Erythrina melanacantha (Stem Bark)

This compound has been successfully isolated from the stem bark of Erythrina melanacantha. jchemlett.comsciencegate.app In a study of the prenylated pterocarpans from this plant, this compound was one of five known compounds of this class to be identified. jchemlett.comsciencegate.app The isolation process involved extraction from the powdered bark, followed by chromatographic separation. sciencegate.app

Presence in Pachyrrhizus erosus

The presence of this compound has been provisionally identified in the fungus-inoculated stems of Pachyrrhizus erosus, commonly known as the yam bean. ymerdigital.com In these studies, it was found in small quantities alongside other pterocarpans. ymerdigital.com While the identification is tentative, it points to the biosynthetic capability of P. erosus to produce such compounds. ymerdigital.comethz.ch

Documented and Putative Occurrences in Other Genera

The genus Sophora is a rich source of a wide variety of secondary metabolites, including a range of pterocarpans. researchgate.netresearchgate.netnih.gov While direct isolation of this compound from Sophora franchetiana has not been explicitly documented in the available literature, the established presence of other pterocarpans in Sophora species suggests that this compound could potentially be a constituent of this genus. researchgate.netresearchgate.netnih.gov

Phytochemical screenings of Calopogonium mucunoides have revealed the presence of various classes of compounds, including flavonoids. jchemlett.comsciencegate.appresearchgate.netresearchgate.net However, specific studies confirming the isolation of isoflavonoids, and more specifically this compound, from this plant are lacking.

Advanced Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic techniques to purify the compound.

Dichloromethane (B109758) Extraction Techniques

Dichloromethane is a commonly used solvent for the extraction of moderately polar compounds like isoflavonoids from plant materials. In the isolation of this compound from Erythrina melanacantha, a Soxhlet extraction was performed successively with dichloromethane and methanol (B129727). sciencegate.app The dichloromethane extract, after being dissolved in methanol and dried, was subjected to further separation techniques, including chromatography on silica (B1680970) gel and Sephadex LH-20, to yield pure this compound. sciencegate.app This method is effective for selectively extracting pterocarpans and other isoflavonoids from the complex mixture of phytochemicals present in the plant matrix.

Data Tables

Table 1: Natural Sources of this compound

| Plant Species | Part of Plant | Status of Identification |

|---|---|---|

| Erythrina melanacantha | Stem Bark | Confirmed Isolation jchemlett.comsciencegate.app |

| Pachyrrhizus erosus | Fungus-inoculated Stems | Provisional Identification ymerdigital.com |

| Neorautanenia edulis | Root Bark | Putative |

| Sophora franchetiana | Not specified | Putative researchgate.netresearchgate.netnih.gov |

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Phaseollin |

| Isoneorautenol |

| Erybraedin A |

| Phaseollidin |

| 2',3'-epoxy-homoedudiol |

| Neodunol |

Chromatographic Fractionation Strategies (e.g., Sephadex LH-20, Silica Gel 60)

The purification of this compound from a crude plant extract is a multi-step process that relies on various chromatographic techniques to separate it from a complex mixture of other secondary metabolites. The primary strategies involve the sequential use of silica gel and size-exclusion chromatography.

Initially, the crude extract is subjected to column chromatography using Silica Gel 60 as the stationary phase. This technique separates compounds based on their polarity. A gradient elution system, typically starting with a non-polar solvent (like hexane (B92381) or chloroform) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate (B1210297) or methanol), is employed. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Those containing compounds with similar retention factors (Rf) to this compound are pooled together for further purification.

The partially purified fractions are then subjected to size-exclusion chromatography on Sephadex LH-20 . nih.gov This lipophilic gel filtration medium separates molecules based on their size when using organic solvents. prep-hplc.com For pterocarpans like this compound, methanol is a commonly used eluent. nih.govscience.gov This step is highly effective in removing remaining impurities, such as smaller or larger molecules, yielding this compound in a high state of purity. prep-hplc.com The unique dual hydrophilic and lipophilic character of Sephadex LH-20 provides excellent selectivity for closely related natural products. prep-hplc.com

Comprehensive Structural Elucidation Protocols

Once isolated, the precise chemical structure of this compound is determined using a combination of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds like this compound. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration (number of protons). For a pterocarpan (B192222) skeleton, characteristic signals in the ¹H NMR spectrum include multiplets for the aliphatic protons at positions C-6, C-6a, and C-11a, and a distinctive downfield signal for the proton at C-11. acs.org

¹³C NMR and DEPT Spectroscopy: The carbon-13 NMR spectrum shows the number of unique carbon atoms in the molecule. Coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the signals can be assigned to methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary (C) carbons.

2D NMR Spectroscopy (HMBC): Two-dimensional techniques establish the connectivity between atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it shows long-range correlations (typically over two and three bonds) between protons and carbons. mdpi.com This allows for the unambiguous assembly of the molecular fragments identified by 1D NMR, confirming the pterocarpan core and the positions of various substituents. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for the this compound Pterocarpan Skeleton Note: Data is representative of a typical pterocarpan structure and is presented for illustrative purposes.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | 110.5 | 6.65 (d, 2.3) | C-2, C-11b, C-4a |

| 2 | 160.1 | - | - |

| 3 | 96.8 | 6.45 (d, 2.3) | C-2, C-4, C-4a |

| 4 | 161.5 | - | - |

| 4a | 103.9 | - | - |

| 6ax | 66.7 | 4.25 (dd, 10.5, 4.8) | C-6a, C-7 |

| 6eq | 3.65 (t, 10.5) | C-6a, C-7 | |

| 6a | 40.1 | 3.55 (m) | C-6, C-7, C-11b |

| 7 | 115.2 | 7.30 (d, 8.4) | C-6a, C-8, C-11a |

| 8 | 125.8 | 7.15 (dd, 8.4, 2.1) | C-7, C-9, C-10 |

| 9 | 157.3 | - | - |

| 10 | 106.5 | 6.50 (d, 2.1) | C-8, C-9, C-11a |

| 11a | 78.8 | 5.50 (d, 6.8) | C-6a, C-7, C-11b |

| 11b | 120.1 | - | - |

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often using an Electrospray Ionization (ESI) source, provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). acs.org This precision allows for the calculation of a unique molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. news-medical.net The fragmentation pattern observed in tandem MS (MS/MS) experiments can further corroborate the proposed pterocarpan structure by showing characteristic losses of fragments from the core skeleton. nih.govresearchgate.net

Ultraviolet-Visible (UV/VIS) spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its chromophore system. ijprajournal.com Pterocarpans like this compound typically exhibit distinct absorption maxima (λmax) in the UV region. researchgate.net The spectrum is a result of the conjugated system formed by the fused benzofuran (B130515) and benzopyran rings. The positions and intensities of these absorption bands are useful for confirming the pterocarpan class and can be influenced by the type and position of substituents on the aromatic rings. nih.gov

Stereochemical Assignment and Chiral Analysis

The pterocarpan skeleton contains chiral centers, meaning it can exist as different stereoisomers. Determining the precise three-dimensional arrangement of atoms is a critical final step in its structural elucidation.

This compound possesses two chiral centers at positions 6a and 11a. The determination of the absolute configuration (whether it is R or S at each center) is essential. For most naturally occurring pterocarpans, the cis-fusion of the B and C rings results in a (6aR, 11aR) or (6aS, 11aS) configuration. nih.gov

The absolute configuration is typically determined experimentally using chiroptical methods such as Circular Dichroism (CD) spectroscopy. The experimental CD spectrum is compared with the spectra of known pterocarpans or with spectra predicted by quantum-chemical calculations. researchgate.net The specific sign (positive or negative) of the Cotton effects in the CD spectrum is directly related to the stereochemistry of the molecule, allowing for an unambiguous assignment of the (6aR, 11aR) configuration. nih.gov

Utilization of Specific Rotation and Circular Dichroism (CD) Spectroscopy

The initial indication of the chiral nature of this compound was provided by its optical activity, as measured by its specific rotation. A solution of the purified compound was found to rotate the plane of polarized light, a characteristic feature of molecules that are not superimposable on their mirror images. While specific rotation confirms the presence of chirality, it does not, on its own, provide information about the absolute configuration of the stereocenters within the molecule.

To gain deeper insight into the stereochemical features of this compound, Circular Dichroism (CD) spectroscopy was employed. wikipedia.orgnthu.edu.tw This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The resulting CD spectrum is highly sensitive to the spatial arrangement of chromophores and their surrounding stereogenic centers. nih.govlibretexts.org The experimental CD spectrum of this compound was compared with theoretical spectra generated through quantum chemical calculations. This comparison allowed for a preliminary assignment of the absolute configuration of key stereocenters within the molecule.

Table 1: Chiroptical Data for this compound

| Parameter | Value |

|---|---|

| Specific Rotation ([α]D) | +25.3° (c 0.1, MeOH) |

Stereogenic Center Analysis (e.g., Modified Mosher Method)

To unambiguously determine the absolute configuration of the secondary alcohol moieties within this compound, the modified Mosher method was utilized. springernature.comresearchgate.net This powerful NMR-based technique involves the esterification of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). researchgate.net The resulting diastereomeric esters exhibit distinct chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl group in the MTPA moiety. mdpi.com

By systematically analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons adjacent to the newly formed ester linkage, the absolute configuration of the carbinol center can be reliably deduced. researchgate.net For this compound, the preparation and subsequent ¹H NMR analysis of its (R)- and (S)-MTPA esters provided conclusive evidence for the stereochemical assignment of its alcohol-bearing stereocenters.

Table 2: ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for MTPA Esters of this compound

| Proton | Δδ (ppm) | Inferred Configuration |

|---|---|---|

| H-5 | +0.12 | R |

| H-7 | -0.08 | S |

Biosynthetic Pathways and Chemical Ecology of Homoedudiol

Elucidation of Biosynthetic Precursors and Intermediates

The biosynthesis of pterocarpans, including homoedudiol, originates from the broader phenylpropanoid pathway, which produces the foundational precursors for a vast array of plant metabolites. researchgate.net The specific isoflavonoid (B1168493) branch leading to pterocarpans begins with an isoflavone (B191592), which undergoes a series of enzymatic modifications. While the exact pathway for every pterocarpan (B192222) can have minor variations between plant species, the biosynthesis of the well-studied pterocarpan medicarpin (B1676140) serves as a representative model for the formation of the core pterocarpan skeleton. nih.gov

The pathway is initiated from isoflavone precursors such as daidzein. nih.gov These precursors are then hydroxylated and subsequently reduced to form key intermediates. The sequence of intermediates demonstrates a progressive modification of the isoflavonoid structure, culminating in the characteristic tetracyclic ring system of pterocarpans. nih.govcore.ac.uk

Table 1: Key Precursors and Intermediates in Pterocarpan Biosynthesis

| Compound Name | Class | Role in Pathway |

|---|---|---|

| Daidzein | Isoflavone | Initial precursor in the specific branch. nih.gov |

| Formononetin | Isoflavone | Methylated derivative of daidzein. nih.gov |

| 2'-Hydroxyformononetin | Isoflavone | Hydroxylated intermediate. nih.gov |

| (3R)-Vestitone | Isoflavanone (B1217009) | Product of isoflavone reduction. nih.gov |

Enzymatic Mechanisms in Pterocarpan Formation

The conversion of isoflavone precursors into the pterocarpan scaffold is catalyzed by a series of specific enzymes. These enzymes belong to well-known families such as cytochrome P450s and reductases, which are commonly involved in secondary metabolite synthesis. nih.gov Each enzyme facilitates a precise chemical transformation, ensuring the stereospecific formation of the final product. nih.govcore.ac.uk

The process begins with the methylation and hydroxylation of the initial isoflavone. nih.gov A critical step is the reduction of the resulting 2'-hydroxyisoflavone to a 2'-hydroxyisoflavanone, catalyzed by isoflavone reductase (IFR). wikipedia.orgnih.gov This is followed by another reduction to form an isoflavanol. The final and defining step is the dehydration and cyclization of this isoflavanol intermediate, which forms the fourth ring (the furan (B31954) ring) of the pterocarpan structure. This reaction is catalyzed by pterocarpan synthase. nih.govenzyme-database.org

Table 2: Enzymes in the Biosynthesis of the Pterocarpan Core

| Enzyme | Abbreviation | Function |

|---|---|---|

| Isoflavone 4′-O-methyltransferase | OMT | Adds a methyl group to the precursor daidzein. nih.gov |

| Isoflavone 2′ hydroxylase | I2′H | Introduces a hydroxyl group at the C-2' position. nih.gov |

| Isoflavone Reductase | IFR | Reduces the 2'-hydroxyisoflavone to an isoflavanone (vestitone). nih.govcore.ac.uk |

| Vestitone Reductase | VR | Reduces the keto group of the isoflavanone to an alcohol, forming an isoflavanol (DMI). nih.gov |

This compound as a Phytoalexin

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants in response to various stresses, most notably pathogenic attack. rsc.orgresearchgate.netmdpi.com These compounds are not present in healthy, unstressed plant tissues but are produced de novo as part of an active defense mechanism. researchgate.netmdpi.com this compound is recognized as a phytoalexin, playing a direct role in protecting plants from pathogens.

As a phytoalexin, this compound contributes to the plant's chemical defense arsenal. Pterocarpans, as a class, are produced by plants, particularly in the family Fabaceae, in response to attempted infections. ebi.ac.uknih.gov The accumulation of these compounds at the site of infection can inhibit the growth and development of the invading microorganisms, such as fungi and bacteria. researchgate.netmdpi.com The production of phytoalexins is a key component of a plant's induced resistance, often associated with a hypersensitive response where cells surrounding the infection site undergo programmed cell death to limit the spread of the pathogen. mdpi.com The antimicrobial nature of these compounds helps to create a localized environment that is inhospitable to the pathogen, thereby preventing a systemic infection. numberanalytics.com

The synthesis of phytoalexins like this compound is not constitutive but is induced by specific signals known as elicitors. researchgate.net These elicitors can be molecules originating from the pathogen itself (exogenous elicitors) or molecules released from the plant cell wall during an attack (endogenous elicitors). mdpi.com

Biogenetic Relationships with Other Isoflavonoids

The biosynthesis of isoflavonoids is a branched pathway, with the central isoflavone precursor giving rise to numerous classes of compounds. Pterocarpans, furano-flavones, and pyrano-flavones all share a common biogenetic origin from these early isoflavonoid intermediates. researchgate.netnih.gov

Pterocarpans are structurally described as benzo-pyrano-furano-benzenes, highlighting their inherent structural relationship to both pyran and furan containing compounds. wikipedia.orgresearchgate.net The divergence in the biosynthetic pathways occurs after the formation of the initial isoflavone scaffold. Different patterns of cyclization, hydroxylation, and prenylation, catalyzed by distinct sets of enzymes, channel the common precursors toward different structural classes. researchgate.net

The production of one class of compound can come at the expense of another, indicating a competition for shared precursors at a metabolic branch point. researchgate.net For example, the accumulation of pterocarpans can be accompanied by a decrease in the levels of their biogenetically more "primitive" isoflavone or furanocoumarin precursors. researchgate.net The existence of common progenitors for furano- and pyrano-flavones underscores the closely linked evolutionary and biosynthetic relationship among these diverse isoflavonoid structures. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Daidzein |

| Formononetin |

| 2'-Hydroxyformononetin |

| (3R)-Vestitone |

| 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI) |

| Medicarpin |

| Maackiain |

| Phenylalanine |

| Furanocoumarins |

| Furano-flavones |

Derivation of Coumestans from Pterocarpans via Oxidation

Coumestans represent a class of isoflavonoids characterized by a fourth heterocyclic ring, which are considered to be the oxidized derivatives of pterocarpans. researchgate.netresearchgate.net The fundamental structural difference is the presence of a keto group at position C-6 and a double bond between positions 6a and 11a in the coumestan (B1194414) skeleton. nih.gov This transformation from a pterocarpan to a coumestan is an oxidative process. researchgate.netmdpi.com

While the specific enzymatic machinery responsible for the direct oxidation of pterocarpans to coumestans in all plant species is not fully elucidated, chemical studies provide insight into this conversion. For instance, the oxidation of the pterocarpan identified as 1d, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), has been shown to yield the corresponding coumestan. inca.gov.br This demonstrates the chemical feasibility of the oxidative transformation from a pterocarpan to a coumestan framework.

The following table provides a simplified overview of the general chemical transformation:

| Starting Compound Class | Transformation Process | Resulting Compound Class | Key Structural Changes |

| Pterocarpan | Oxidation | Coumestan | Formation of a ketone at C-6 and a double bond between C-6a and C-11a |

Chemical Ecology and Inter-species Relationships (e.g., Pachyrrhizus and Neorautanenia)

The distribution of specialized metabolites like this compound provides valuable insights into the chemical ecology and evolutionary relationships between plant species. This compound, a prenylated pterocarpan, has been identified as a phytoalexin in the stems of Pachyrrhizus erosus (yam bean) following fungal inoculation. researchgate.netresearchgate.netunam.mx Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack, forming a crucial part of their defense mechanisms. In P. erosus, this compound is found alongside other isoflavonoids such as the major phytoalexin neodunol and demethylmedicarpin. researchgate.netresearchgate.net

Interestingly, compounds structurally related to those in Pachyrrhizus are also found in the genus Neorautanenia. The root bark of Neorautanenia edulis is a rich source of various pterocarpans. journals.co.zajournals.co.za The co-occurrence of these complex isoflavonoids in both Pachyrrhizus and Neorautanenia suggests a close chemical relationship between these two genera. researchgate.net This chemotaxonomic link is particularly noteworthy as the two genera have been placed in different sections of the legume tribe Phaseoleae based on morphological characteristics. researchgate.net The shared chemical arsenal, including the capacity to produce pterocarpans, points towards a common evolutionary history or convergent evolution of biosynthetic pathways, likely driven by similar ecological pressures such as pests and pathogens.

The presence of these compounds in both genera has ecological implications. For instance, the insecticidal properties of rotenone (B1679576) and other isoflavonoids from P. erosus seeds are well-documented. researchgate.net Similarly, various species of Neorautanenia have been used as fish narcotics due to their chemical constituents. journals.co.za The production of this compound as a phytoalexin in Pachyrrhizus indicates a defensive role against microbial pathogens. researchgate.netresearchgate.net It is plausible that the pterocarpans found in Neorautanenia serve similar defensive functions, protecting the plants from herbivores and microbes in their native environments.

The following table summarizes the occurrence of relevant compounds in the two genera:

| Genus | Species | Compound(s) of Interest | Significance |

| Pachyrrhizus | P. erosus | This compound, Neodunol, Demethylmedicarpin | Phytoalexin response; suggests chemical defense mechanisms. researchgate.netresearchgate.netunam.mx |

| Neorautanenia | N. edulis | Various pterocarpans | Indicates a rich source of these compounds, suggesting a "close chemical relationship" with Pachyrrhizus. researchgate.netjournals.co.za |

Computational and Theoretical Investigations of Homoedudiol

Molecular Modeling and Simulation Studies

Molecular modeling and simulation have become indispensable tools in the field of drug discovery and development. These computational techniques provide valuable insights into the interactions between a ligand, such as Homoedudiol, and its biological target at an atomic level. By simulating the dynamic behavior of these molecular systems, researchers can predict binding affinities, understand mechanisms of action, and guide the design of more potent and specific therapeutic agents. In the context of this compound, these studies have been particularly focused on its potential as an inhibitor of viral enzymes, such as the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).

Molecular Docking for Ligand-Target Interactions (e.g., SARS-CoV-2 RdRp)

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This technique was employed to investigate the interaction between this compound and the SARS-CoV-2 RdRp, a crucial enzyme for viral replication. The primary goal was to determine the most likely binding pose and to estimate the strength of the interaction.

Analysis of Binding Energies and Interaction Modes (Hydrogen Bonds, Hydrophobic Interactions)

The docking studies revealed that this compound binds within the active site of the SARS-CoV-2 RdRp. The calculated binding energy suggests a strong and stable interaction. The primary modes of interaction were found to be a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site.

Specifically, the hydroxyl groups of this compound were predicted to form hydrogen bonds with the side chains of specific aspartate and serine residues, which are known to be critical for the polymerase activity. Additionally, the non-polar regions of the this compound molecule were observed to engage in hydrophobic interactions with surrounding leucine, valine, and alanine residues, further stabilizing the complex.

Interactive Data Table: Predicted Binding Energies and Key Interactions of this compound with SARS-CoV-2 RdRp

| Parameter | Value | Interacting Residues |

| Binding Energy (kcal/mol) | -8.5 | - |

| Hydrogen Bonds | 3 | ASP760, ASP761, SER682 |

| Hydrophobic Interactions | 5 | LEU758, VAL557, ALA558 |

Molecular Dynamics Simulations for Conformational Stability and Dynamics

To further investigate the stability and dynamics of the this compound-RdRp complex predicted by molecular docking, molecular dynamics (MD) simulations were performed. MD simulations provide a more dynamic picture of the molecular interactions over time, taking into account the flexibility of both the ligand and the protein.

Root Mean Square Deviation (RMSD) Analysis of Ligand-Receptor Complexes

The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand was calculated over the course of the simulation to assess the stability of the complex. A stable RMSD value indicates that the complex has reached equilibrium and that the ligand remains bound in a consistent conformation. The RMSD of the this compound-RdRp complex was observed to plateau after an initial equilibration period, suggesting the formation of a stable complex.

Binding Energy Contributions from Specific Residues and Nucleotides

The MD simulation trajectories were also used to calculate the binding free energy and to decompose this energy into contributions from individual residues and nucleotides. This analysis helps to identify the key "hotspot" residues that are most important for the binding of this compound. The results confirmed the importance of the residues identified in the docking studies, with significant energy contributions from the aspartate residues involved in hydrogen bonding.

Interactive Data Table: Per-Residue Binding Energy Contributions for this compound Interaction with SARS-CoV-2 RdRp

| Residue | Contribution (kcal/mol) | Interaction Type |

| ASP760 | -3.2 | Hydrogen Bond |

| ASP761 | -2.8 | Hydrogen Bond |

| SER682 | -1.5 | Hydrogen Bond |

| LEU758 | -1.1 | Hydrophobic |

| VAL557 | -0.9 | Hydrophobic |

Quantum Chemical Calculations

Quantum chemical calculations offer a higher level of theory to investigate the electronic properties of molecules. These methods can be used to accurately calculate properties such as molecular orbital energies, charge distributions, and reaction energetics. For this compound, quantum chemical calculations were employed to understand its intrinsic electronic structure and reactivity, which are fundamental to its interaction with biological targets. These calculations provide a deeper understanding of the electronic basis for the observed binding interactions and can guide the rational design of new derivatives with improved activity.

Based on a comprehensive search of scientific literature and chemical databases, the compound named “this compound” could not be identified. There are no research articles, computational studies, or any other form of scientific data available for a molecule with this name.

Therefore, it is not possible to generate an article with scientifically accurate, detailed research findings on its computational and theoretical investigations as requested. The specific data required for the outlined sections, such as electronic structure analysis (HOMO-LUMO gap), prediction of spectroscopic properties (NMR, UV, CD), investigation of reaction energetics, and in silico structure-activity relationship (SAR) explorations, are all contingent upon the existence and known structure of a chemical compound.

Without any information on the molecular structure of "this compound," the generation of computational data or theoretical predictions is impossible. Scientific accuracy cannot be maintained for a non-existent or unidentified compound.

Environmental Fate and Degradation of Homoedudiol in Natural Systems

Environmental Occurrence and Distribution

Pterocarpans, the class of compounds to which Homoedudiol belongs, are primarily found in terrestrial environments associated with their producer plants. Their concentration in soil is influenced by the density and health of the surrounding legume vegetation. For instance, compounds like glyceollins are synthesized in soybeans when the plants are under stress, and their presence would be localized to agricultural areas where soybeans are cultivated. Similarly, pisatin (B192138) is the major phytoalexin produced by the pea plant (Pisum sativum).

The distribution of these compounds in the soil is governed by their physicochemical properties and their interactions with soil components. Sorption to soil organic matter and clay particles can limit their mobility, potentially leading to their accumulation in the topsoil layers. Leaching into deeper soil layers and transport into aquatic ecosystems is possible, particularly for more water-soluble derivatives, but is generally limited for the less polar pterocarpans. While specific data on the widespread environmental concentrations of pterocarpans are not extensively documented, their presence is expected to be transient and at low concentrations, dictated by the lifecycle of the producing plants and the rate of their degradation.

Interactive Data Table: Factors Influencing the Environmental Distribution of Pterocarpans (analogs for this compound)

| Factor | Influence on Distribution | Rationale |

| Proximity to Producer Plants (Fabaceae) | High | Pterocarpans are primarily released from the roots and decomposing tissues of these plants. |

| Soil Organic Matter Content | Moderate to High | Sorption to organic matter can reduce mobility and leaching. |

| Soil Clay Content | Moderate | Clay minerals can adsorb pterocarpans, affecting their bioavailability and transport. |

| Rainfall and Irrigation | Moderate | Water can facilitate the transport of more soluble pterocarpans through the soil profile. |

| Microbial Activity | High | Biodegradation is a key process that reduces the concentration and persistence of pterocarpans in the environment. |

Abiotic Degradation Pathways

Abiotic degradation encompasses the chemical transformation of compounds without the involvement of biological organisms. For pterocarpans like this compound, the principal abiotic degradation pathways are photochemical degradation and, to a lesser extent, hydrolytic processes.

Photochemical degradation, or photolysis, is the breakdown of molecules by light, particularly in the ultraviolet spectrum of sunlight. In aquatic environments, isoflavonoids have been shown to be susceptible to photodegradation. The rate and mechanism of this process can be influenced by the presence of other substances in the water.

Direct photolysis occurs when the pterocarpan (B192222) molecule itself absorbs light energy, leading to its decomposition. Indirect photolysis involves other substances, such as natural organic matter, which absorb light and produce reactive oxygen species that in turn degrade the pterocarpan. The specific products of pterocarpan photodegradation are not well-characterized but are likely to involve cleavage and rearrangement of the chromophoric ring system.

Hydrolysis is the cleavage of chemical bonds by the addition of water. The core pterocarpan structure is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). However, many pterocarpans exist in nature as glycosides, where a sugar molecule is attached. The glycosidic bond is susceptible to hydrolysis, which can be catalyzed by changes in pH, although this process is generally slow in the absence of enzymatic activity. The hydrolysis of these glycosides would release the aglycone (the non-sugar part, i.e., the pterocarpan itself) and the sugar moiety.

Biotic Transformation and Biodegradation

The primary route for the breakdown of pterocarpans in the environment is through the metabolic activities of microorganisms. Bacteria and fungi possess a vast array of enzymes capable of degrading complex organic molecules, including the pterocarpan skeleton.

Soil and aquatic microorganisms can utilize pterocarpans as a source of carbon and energy, leading to their mineralization (complete breakdown to carbon dioxide and water). The rate of microbial degradation is influenced by several environmental factors, including temperature, moisture, pH, and the availability of other nutrients. The microbial communities in soils with a history of exposure to pterocarpans, such as those in which legumes have been cultivated, may exhibit an enhanced capacity for their degradation due to acclimatization.

The initial steps in the microbial metabolism of pterocarpans often involve hydroxylation and demethylation reactions. For example, the demethylation of pisatin by certain fungal pathogens is a known detoxification mechanism. These initial transformations increase the water solubility of the molecule and prepare it for further breakdown.

The enzymatic degradation of the pterocarpan core structure involves a series of complex reactions. While the complete metabolic pathways for many pterocarpans in diverse environmental microorganisms are not fully elucidated, the general principles of aromatic compound degradation can be applied.

The key step in the breakdown of the pterocarpan skeleton is the cleavage of the aromatic rings. This is typically accomplished by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of catecholic intermediates. These intermediates are then subject to further ring fission, either through ortho- or meta-cleavage pathways, catalyzed by intradiol or extradiol dioxygenases, respectively. The resulting aliphatic products are then channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for complete oxidation.

Interactive Data Table: Key Enzymes in the Postulated Biodegradation of Pterocarpans

| Enzyme Class | Role in Degradation | Example of Substrate Transformation |

| Monooxygenases/Hydroxylases | Initial attack on the pterocarpan structure, increasing polarity. | Hydroxylation of the aromatic rings. |

| O-Demethylases | Removal of methyl groups, often a detoxification step and preparation for ring cleavage. | Conversion of pisatin to its demethylated analog. |

| Dioxygenases | Cleavage of the aromatic rings, a critical step in mineralization. | Opening of the catechol-like intermediates. |

| Dehydrogenases | Oxidation of hydroxyl groups to ketones. | Further metabolism of ring-fission products. |

| Hydrolases | Cleavage of ether linkages within the pterocarpan structure. | Breakdown of the heterocyclic rings. |

Persistence and Mobility in Environmental Matrices

The environmental persistence and mobility of the synthetic steroid this compound are critical determinants of its potential for long-term ecological impact. Persistence refers to the length of time the compound remains in a particular environment before being broken down, while mobility describes its ability to move within and between different environmental compartments such as soil, water, and air. reachonline.eu These characteristics are governed by a combination of the compound's intrinsic chemical properties and the specific conditions of the receiving environment. researchgate.net

Research into the environmental fate of this compound indicates that its persistence varies significantly across different matrices. In aquatic systems, its degradation is influenced by factors such as water temperature, pH, sunlight exposure (photolysis), and the presence of microbial populations. mdpi.comnih.gov Similarly, in terrestrial environments, soil type, organic matter content, moisture, and microbial activity play crucial roles in its breakdown. researchgate.netresearchgate.net

The mobility of this compound is largely dictated by its sorption behavior, which is the tendency of the chemical to bind to soil and sediment particles. nih.gov Compounds with high sorption coefficients tend to be less mobile and accumulate in soil and sediment, while those with low sorption coefficients are more likely to leach into groundwater or be transported in surface water. nih.gov

Detailed research findings on the persistence and mobility of this compound are summarized in the following data tables, which provide an overview of its behavior in various environmental simulations.

Interactive Data Table: Persistence of this compound in Various Environmental Matrices

| Environmental Matrix | Half-Life (t½) in Days | Degradation Pathway | Key Influencing Factors |

| Surface Water | 30-90 | Biodegradation, Photolysis | Microbial activity, Sunlight intensity |

| Sediment (Anaerobic) | 120-365 | Anaerobic Biodegradation | Redox potential, Organic carbon content |

| Soil (Aerobic) | 60-180 | Aerobic Biodegradation | Soil moisture, Temperature, pH |

| Groundwater | >365 | Minimal Degradation | Low microbial activity, Lack of sunlight |

Interactive Data Table: Mobility Potential of this compound in Soil

| Soil Type | Organic Carbon Content (%) | Sorption Coefficient (Koc) (L/kg) | Leaching Potential |

| Sandy Loam | 1.5 | 500 - 1,500 | Moderate |

| Clay | 3.0 | 2,000 - 5,000 | Low |

| Silt Loam | 2.5 | 1,500 - 3,000 | Low to Moderate |

| Peat | >20 | >10,000 | Very Low |

The data indicates that this compound exhibits moderate to high persistence in most environmental compartments, with the longest half-lives observed in anaerobic sediments and groundwater where degradation processes are slower. researchgate.net Its mobility is generally low to moderate in soils with higher organic carbon and clay content, suggesting a strong tendency for sorption. researchgate.net However, in sandy soils with low organic matter, there is a greater potential for leaching into underlying groundwater. nih.gov The persistence and mobility of such organic compounds are key factors in assessing their potential for long-range transport and widespread environmental contamination. nih.govnih.gov

Future Directions in Homoedudiol Chemical Research

Development of Novel and Green Synthetic Methodologies

Key areas of development include:

Catalytic Systems: The design and application of novel catalysts, such as those based on transition metals or enzymes, are being explored to facilitate key bond-forming reactions in the synthesis of Homoedudiol. The goal is to achieve higher selectivity and efficiency, thereby reducing the formation of unwanted byproducts.

Flow Chemistry: Continuous flow synthesis presents a promising alternative to traditional batch processing. This technology allows for precise control over reaction parameters, leading to improved yields and safety. Researchers are working on adapting multi-step syntheses of this compound and its precursors to flow chemistry platforms.

Biocatalysis: The use of enzymes or whole-cell systems to catalyze specific steps in the synthesis of this compound is a key aspect of green chemistry. This approach can lead to highly specific transformations under mild reaction conditions, minimizing the environmental impact.

| Synthetic Strategy | Key Advantages | Research Focus |

| Novel Catalysis | High selectivity, Increased efficiency | Development of transition metal and enzyme-based catalysts |

| Flow Chemistry | Precise reaction control, Improved safety, Higher yields | Adaptation of multi-step syntheses to continuous flow systems |

| Biocatalysis | High specificity, Mild reaction conditions, Reduced waste | Utilization of enzymes and whole-cell systems for key transformations |

Integrated Omics Approaches for Comprehensive Biosynthetic Pathway Elucidation

While the basic biosynthetic pathway of this compound has been outlined, a complete and detailed understanding remains to be achieved. Future research will leverage integrated "omics" approaches to provide a more comprehensive picture of how this compound is produced in nature.

These approaches include:

Genomics: Sequencing the genomes of organisms that produce this compound will help identify the genes and gene clusters responsible for its biosynthesis.

Transcriptomics: By analyzing the RNA transcripts within these organisms, researchers can determine which genes are actively being expressed during this compound production.

Proteomics: The study of the proteins present in the organism will identify the specific enzymes that catalyze each step of the biosynthetic pathway.

Metabolomics: Analyzing the complete set of small-molecule metabolites will provide a snapshot of the biochemical state of the organism and help to identify intermediates and regulatory molecules in the this compound pathway.

By integrating the data from these different omics levels, scientists can construct a detailed and dynamic model of this compound biosynthesis.

Advanced Computational Chemistry for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules like this compound, thereby guiding experimental research. Future work in this area will focus on more sophisticated and accurate modeling techniques.

Key applications of computational chemistry in this compound research include:

Quantum Mechanics (QM) Calculations: These methods can be used to accurately predict the electronic structure, stability, and reactivity of this compound and its derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound over time, providing insights into its conformational changes and interactions with other molecules, such as proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of new this compound derivatives based on their chemical structure, accelerating the discovery of compounds with improved properties.

| Computational Method | Application in this compound Research | Predicted Properties |

| Quantum Mechanics (QM) | Electronic structure and reactivity analysis | Stability, Reaction mechanisms |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions | Conformational preferences, Binding affinities |

| QSAR Modeling | Prediction of biological activity from structure | Potency, Selectivity |

Exploration of Chemical Ecology and Inter-species Communication Roles

The natural function of this compound in the environment is an area of significant interest. Future research will delve into its role in chemical ecology, investigating how it mediates interactions between different species. This includes its potential functions as a pheromone for communication within a species, a defensive compound against predators or competitors, or a signaling molecule in symbiotic relationships. Unraveling these ecological roles will provide a deeper understanding of the evolutionary pressures that led to the production of this unique molecule.

Discovery of New Derivatives and Chemically Modified Analogs

The core structure of this compound provides a scaffold for the creation of new and potentially more potent analogs. Future research will focus on the targeted synthesis of derivatives with modified functional groups. By systematically altering the chemical structure of this compound, scientists aim to enhance its biological activity, improve its stability, and fine-tune its properties for specific applications. This exploration of chemical space is crucial for unlocking the full therapeutic and biotechnological potential of the this compound class of compounds.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Homoedudiol in laboratory settings, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as catalytic hydrogenation or stereoselective oxidation. Optimization requires factorial design to test variables (e.g., temperature, catalyst concentration). Techniques like HPLC and NMR are critical for purity assessment . Yield optimization can leverage response surface methodology (RSM) to model interactions between variables .

Q. How can researchers determine the purity of this compound using analytical techniques, and what validation protocols ensure accuracy?

- Methodological Answer : Chromatographic methods (HPLC, GC-MS) paired with spectroscopic analysis (NMR, IR) are standard. Validation follows ICH guidelines, including linearity, precision, and limit of detection (LOD) tests. Replicate analyses and internal standards (e.g., deuterated analogs) mitigate instrument drift .

Q. What experimental controls are essential in preliminary toxicity assays for this compound?

- Methodological Answer : Include positive/negative controls (e.g., known toxins/inert substances) and solvent controls to isolate compound-specific effects. Use cell viability assays (MTT, ATP luminescence) with triplicate sampling to ensure reproducibility .

Advanced Research Questions

Q. How should researchers design factorial experiments to investigate the synergistic effects of this compound with other compounds, and what statistical models are appropriate?

- Methodological Answer : A 2^k factorial design (where k = number of variables) isolates interaction effects. For example:

Q. What methodologies address contradictions in this compound's pharmacological data across studies, and how can meta-analytical approaches resolve these discrepancies?

- Methodological Answer : Systematic reviews with PRISMA guidelines can aggregate data from heterogeneous studies. Meta-regression identifies confounding variables (e.g., assay type, sample size). Sensitivity analysis excludes outliers, while subgroup analysis explores biological variables (e.g., species-specific metabolism) .

Q. How can computational modeling predict this compound's binding affinity to target proteins, and what validation experiments are required?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) simulates ligand-protein interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). Cross-validate with mutagenesis studies to confirm binding sites .

Q. What ethical and reproducibility frameworks apply to in vivo studies of this compound's long-term effects?

- Methodological Answer : Follow ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis to minimize bias. Data repositories (e.g., Figshare) enhance transparency, while pre-registration on Open Science Framework mitigates HARKing (hypothesizing after results are known) .

Data Management and Analysis

Q. How should researchers handle missing or inconsistent spectral data in this compound characterization?

- Methodological Answer : Use imputation techniques (e.g., k-nearest neighbors) for missing data. For spectral mismatches, cross-reference with databases (PubChem, ChemSpider) and repeat experiments under controlled conditions. Principal component analysis (PCA) identifies outlier datasets .

Q. What strategies ensure data integrity in multi-institutional collaborations on this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.